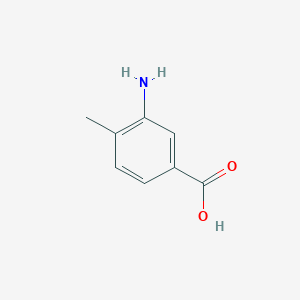

3-Amino-4-methylbenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-amino-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFIFYROMAAUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179319 | |

| Record name | 3-Amino-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2458-12-0 | |

| Record name | 3-Amino-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2458-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-p-toluic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-METHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU165505VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Amino-4-methylbenzoic Acid: Chemical Properties, Structure, and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound (CAS No. 2458-12-0). This compound is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of pharmaceuticals and the production of dyes.

Chemical Properties

This compound is a white to off-white crystalline powder.[1] It is known to be hygroscopic and should be stored in a dry, cool, and well-ventilated place, away from oxidizing agents.[2][3]

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [4] |

| Molecular Weight | 151.16 g/mol | [5] |

| Melting Point | 164-168 °C | [6][7] |

| Boiling Point | 273.17°C (rough estimate) | [2][6] |

| Density | 1.2023 g/cm³ (rough estimate) | [2] |

| pKa | 4.61±0.10 (Predicted) | [2] |

| Solubility | Very soluble in water. Slightly soluble in DMSO and Methanol (B129727). | [2] |

| Flash Point | 173.3 °C | [8] |

Chemical Structure

The structure of this compound consists of a benzoic acid core with an amino group at position 3 and a methyl group at position 4. This arrangement of functional groups provides it with versatile reactivity for various chemical transformations.

Key Identifiers:

-

IUPAC Name: this compound[5]

-

CAS Number: 2458-12-0[4]

-

SMILES: CC1=C(C=C(C=C1)C(=O)O)N[5]

-

InChI: 1S/C8H9NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H,10,11)[9]

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound via Ammonolysis

A modern and efficient method for the synthesis of this compound is through the ammonolysis of 3-chloro-4-methylbenzoic acid. This method avoids the use of heavy metals and provides high yields and purity.[10]

Methodology:

-

Catalyst Preparation: A mixture of 0.034g of cuprous iodide and 0.034g of potassium iodide is prepared, with the cuprous iodide dissolving in the potassium iodide.[10]

-

Reaction Setup: To a high-pressure reactor, 2.72g of 3-chloro-4-methylbenzoic acid, 1.7g of potassium phosphate, the prepared catalyst, and 12mL of N,N-dimethylacetamide are added and mixed thoroughly.[10]

-

Ammonolysis: The reactor is sealed and purged with ammonia (B1221849) gas six times. It is then filled with ammonia gas to a pressure of 0.5 MPa.[10] The reactor is heated to 90°C, reaching a pressure of 1.5 MPa, and the reaction is maintained for 5 hours.[10]

-

Work-up and Purification: After cooling, the excess ammonia is released. The reaction solution is subjected to vacuum distillation, washed with water, and then recrystallized from methanol to yield pure this compound.[10]

Caption: Ammonolysis synthesis workflow for this compound.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the KBr pellet technique is commonly used.[5][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are crucial for structural elucidation. Samples are typically dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, and analyzed using a high-field NMR spectrometer.[9][11]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique for this analysis.[4]

Applications in Research and Development

This compound is a versatile intermediate with several applications in scientific research and industrial processes:

-

Pharmaceutical Synthesis: It serves as a starting material for the synthesis of various pharmaceutical compounds, including potential antitumor agents like cyclopropamitosene compounds.[6] It is also used in the development of analgesics and anti-inflammatory drugs.[12]

-

Dye Industry: This compound is utilized in the production of azo dyes.[13]

-

Organic Synthesis: It is a valuable raw material and intermediate in various organic syntheses.[6]

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.

GHS Hazard Statements:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[14]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

References

- 1. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 2458-12-0 [m.chemicalbook.com]

- 7. 3-氨基-4-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 2458-12-0 | FA00117 [biosynth.com]

- 9. This compound(2458-12-0) 1H NMR spectrum [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. This compound | 2458-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

In-Depth Technical Guide: Characterization of 3-Amino-4-methylbenzoic acid (CAS Number: 2458-12-0)

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-methylbenzoic acid, with the CAS registry number 2458-12-0, is a substituted aromatic carboxylic acid. Its structure, featuring an amino group and a methyl group on the benzoic acid backbone, makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] Accurate characterization of this compound is crucial for its application in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, spectral characterization, and the experimental protocols for its analysis.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [2][3] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Appearance | White to off-white or light yellow crystalline powder | [4] |

| Melting Point | 162-168 °C | [5][6] |

| Boiling Point | 273.17 °C (estimated) | [6] |

| Solubility | Soluble in polar solvents.[4] Very soluble in water.[6] Soluble in DMSO and Methanol (slightly).[6] | [4][6] |

| InChI Key | XKFIFYROMAAUDL-UHFFFAOYSA-N | [2][7] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)N | [5] |

Spectral Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. Below are the expected spectral data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Spectrum

-

Solvent: DMSO-d₆

-

Frequency: 90 MHz

-

Expected Chemical Shifts (δ) and Couplings:

-

Aromatic Protons: Signals in the range of 6.5-7.5 ppm. The protons on the benzene (B151609) ring will exhibit splitting patterns (doublets, and singlets or doublets of doublets) due to coupling with adjacent protons.

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

Methyl Protons (-CH₃): A sharp singlet around 2.1-2.3 ppm.

-

¹³C NMR (Carbon NMR) Spectrum

-

Expected Chemical Shifts (δ):

-

Carboxylic Carbonyl Carbon (-COOH): In the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals between 110-150 ppm. The carbons attached to the amino and carboxyl groups will have distinct chemical shifts.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired on a solid sample using a KBr pellet or as a thin film.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | -NH₂ | N-H stretching |

| 3300-2500 | -COOH | O-H stretching (broad) |

| 1700-1680 | -COOH | C=O stretching |

| 1620-1580 | Aromatic Ring | C=C stretching |

| 1320-1210 | -COOH | C-O stretching |

| 850-750 | Aromatic Ring | C-H bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Ionization Mode: Electron Ionization (EI)

-

Molecular Ion Peak ([M]⁺): m/z = 151, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

m/z = 134: Loss of the hydroxyl group (-OH) from the carboxylic acid.

-

m/z = 106: Loss of the carboxyl group (-COOH).

-

m/z = 77: Phenyl group fragment.

-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and lock the spectrometer using the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). The final spectrum is the ratio of the sample spectrum to the background spectrum, expressed as transmittance or absorbance.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - Mass Spectrometry):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate positively charged ions (molecular ions and fragment ions).

-

-

Mass Analysis:

-

Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

Detect the separated ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information and confirm the identity of the compound.

-

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

General Characterization Workflow

Caption: A logical workflow for the characterization of a chemical compound.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The comprehensive characterization of this compound using a combination of physicochemical and spectroscopic techniques is essential for its effective use in research and development. This guide provides the necessary data and protocols to ensure its accurate identification and quality control, facilitating its application in the synthesis of novel compounds for the pharmaceutical and other industries.

References

- 1. rsc.org [rsc.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(2458-12-0) 1H NMR spectrum [chemicalbook.com]

- 5. Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. [wisdomlib.org]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3-Amino-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-methylbenzoic acid, a compound of interest in various research and development applications. This document presents a structured summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a quantitative analysis of the spectroscopic data obtained for this compound. The data is organized into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 90 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | - | - | Aromatic Protons |

| Data not explicitly found in search results | - | - | -NH₂ Protons |

| Data not explicitly found in search results | - | - | -COOH Proton |

| Data not explicitly found in search results | Singlet | 3H | -CH₃ Protons |

Note: While a 90 MHz ¹H NMR spectrum in DMSO-d₆ is referenced[1], the detailed peak list with chemical shifts, multiplicities, and coupling constants was not available in the searched resources.

1.1.2. ¹³C NMR (Carbon-13 NMR) Data

Experimental ¹³C NMR data for this compound was not found in the publicly available resources searched. However, for reference purposes, the ¹³C NMR data for the closely related compound, Methyl 3-amino-4-methylbenzoate , is provided below[2]. It is crucial to note that the chemical shifts, particularly for the carboxyl group, will differ in the target acid.

| Chemical Shift (δ) ppm | Assignment (for Methyl 3-amino-4-methylbenzoate) |

| Data not available | C=O (Carboxylic Acid) |

| Data not available | Aromatic Carbons |

| Data not available | -CH₃ Carbon |

Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound was obtained using a KBr pellet technique. The table below lists the major absorption bands and their corresponding functional group assignments.[3]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3400-3200 | N-H | Stretching (Amine) |

| ~3000-2500 | O-H | Stretching (Carboxylic Acid) |

| ~1700-1680 | C=O | Stretching (Carboxylic Acid) |

| ~1600-1450 | C=C | Stretching (Aromatic Ring) |

| ~1300-1200 | C-O | Stretching (Carboxylic Acid) |

| ~1200-1000 | C-N | Stretching (Amine) |

Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The major fragments and their corresponding mass-to-charge ratios (m/z) are summarized below.[3]

| m/z | Ion |

| 151 | [M]⁺ (Molecular Ion) |

| 134 | [M - OH]⁺ |

| 106 | [M - COOH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided to ensure reproducibility.

NMR Spectroscopy

Sample Preparation (for ¹H and ¹³C NMR in DMSO-d₆)

-

Approximately 5-10 mg of this compound is accurately weighed and placed in a clean, dry NMR tube.

-

Approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) is added to the NMR tube.

-

The sample is dissolved completely by gentle vortexing or sonication.

-

The NMR tube is then placed in the spectrometer for analysis.

Instrumentation and Data Acquisition

-

Spectrometer: Bruker AC-300 or equivalent[3]

-

Solvent: DMSO-d₆

-

Temperature: Standard probe temperature (e.g., 298 K)

-

¹H NMR:

-

Frequency: 300 MHz

-

Acquisition of a standard proton spectrum.

-

-

¹³C NMR:

-

Frequency: 75 MHz

-

Acquisition of a proton-decoupled carbon spectrum.

-

Infrared (IR) Spectroscopy

KBr Pellet Preparation

-

A small amount of this compound (1-2 mg) and approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are placed in an agate mortar.

-

The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.

-

A portion of the powdered mixture is transferred to a pellet-forming die.

-

The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.

-

The KBr pellet is then mounted in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition

-

Spectrometer: Bruker IFS 85 FTIR spectrometer or equivalent[3]

-

Technique: Transmission

-

Spectral Range: Typically 4000-400 cm⁻¹

-

Background: A spectrum of a pure KBr pellet is recorded as the background.

Mass Spectrometry (MS)

Sample Preparation and Introduction

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

The sample is introduced into the gas chromatograph (GC) for separation from any impurities.

-

The separated compound is then introduced into the mass spectrometer.

Instrumentation and Data Acquisition

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization Method: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

GC Column: A suitable capillary column for the separation of aromatic acids.

-

Carrier Gas: Helium

-

Ionization Energy: Typically 70 eV

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties—specifically the melting point and solubility—of 3-Amino-4-methylbenzoic acid (CAS No: 2458-12-0). An understanding of these properties is fundamental for its application in pharmaceutical synthesis, materials science, and chemical research. This document outlines available data, presents detailed experimental protocols for property determination, and includes workflow visualizations to support laboratory procedures.

Physicochemical Data Summary

This compound is an aromatic compound containing both an amino and a carboxylic acid functional group, making it a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1] Its physical properties, such as melting point and solubility, are critical parameters that influence reaction conditions, purification methods like crystallization, and formulation development.

The quantitative data for the melting point and the qualitative solubility of this compound are summarized in the table below.

| Property | Value | Solvents | References |

| Melting Point | 162 °C | N/A | [2] |

| 164-168 °C | N/A | [3][4][5][6] | |

| 165.0 to 169.0 °C | N/A | [7] | |

| Solubility | Very soluble | Water | [3][5] |

| Slightly soluble | DMSO, Methanol | [3] | |

| Soluble | Polar Solvents | [1] |

Note: The reported melting points show a slight variance, which is common and can depend on the purity of the substance and the experimental method used for determination.

Experimental Protocols

Detailed methodologies for determining the melting point and solubility are crucial for reproducing and verifying the physicochemical data of this compound.

The capillary method is a standard technique for determining the melting point of a solid crystalline substance.

Materials and Instruments:

-

This compound sample (finely powdered and dried)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Büchi M-560, Stuart SMP10)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry to avoid depression of the melting point. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Capillary Tube Packing: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2-3 mm in height is achieved.

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus. Ensure the thermometer or temperature sensor is correctly positioned.

-

Heating and Observation:

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (around 145°C).

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T1 – T2. For a pure substance, this range is typically narrow (0.5-2°C).

-

This protocol describes a reliable method for quantitatively determining the solubility of a compound in various solvents at a controlled temperature.

Materials and Instruments:

-

This compound

-

Selected solvents (e.g., water, DMSO, methanol, ethanol)

-

Analytical balance (± 0.01 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8][9] The time required should be established by preliminary experiments to ensure the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, remove the vials and let them stand at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid phase, centrifuge the vials at a high speed (e.g., 5000 G) for a specified duration (e.g., 30 minutes).[9]

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant using a pipette. To remove any remaining suspended microparticles, filter the collected supernatant through a syringe filter into a clean, pre-weighed vial.[8]

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered sample under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue.

-

Spectroscopic/Chromatographic Method: Dilute the filtered sample with a known volume of solvent and analyze its concentration using a pre-calibrated analytical instrument like HPLC or UV-Vis spectroscopy.

-

-

Calculation: Calculate the solubility using the data obtained. For the gravimetric method, solubility (g/L) is the mass of the residue divided by the volume of the supernatant taken. For instrumental methods, the concentration is determined from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the standardized workflows for the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Solubility Determination.

References

- 1. 3 Amino 4 Methyl Benzoic Acid Manufacturer in Padra, Gujarat [kaivalchem.com]

- 2. This compound | 2458-12-0 | FA00117 [biosynth.com]

- 3. This compound CAS#: 2458-12-0 [m.chemicalbook.com]

- 4. 3-氨基-4-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 2458-12-0 [chemicalbook.com]

- 6. 3-アミノ-4-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 2458-12-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. materialneutral.info [materialneutral.info]

- 9. nanopartikel.info [nanopartikel.info]

The Multifaceted Biological Activities of 3-Amino-4-methylbenzoic Acid Derivatives: A Technical Overview for Drug Discovery Professionals

An In-depth Exploration of Antimicrobial, Anticancer, and Enzyme Inhibitory Properties

The scaffold of 3-Amino-4-methylbenzoic acid has emerged as a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent antimicrobial, anticancer, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the current state of research into these derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway visualizations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective therapeutic compounds.

Biological Activities of this compound Derivatives

Derivatives of this compound, including Schiff bases, hydrazones, and amides, have been synthesized and evaluated for a range of biological activities. These modifications of the core structure have yielded compounds with significant potential in various therapeutic areas.

Antimicrobial Activity

Schiff base derivatives of aminobenzoic acids have shown notable antimicrobial effects. While specific data for a broad range of this compound-derived Schiff bases is still emerging, studies on related aminobenzoic acid Schiff bases provide strong evidence of their potential. The antimicrobial activity is often attributed to the azomethine group, which can interfere with microbial cellular processes.

Anticancer Activity

The fight against cancer has benefited from the exploration of novel chemical entities, and derivatives of this compound have shown promise in this area. Their cytotoxic effects against various cancer cell lines are a key area of investigation. The mechanism of action is thought to involve the modulation of critical signaling pathways, such as the NF-κB and receptor tyrosine kinase pathways, as well as the inhibition of enzymes like histone deacetylases (HDACs).

Enzyme Inhibitory Activity

The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in disease. A notable example is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling and a target for the treatment of diabetes and obesity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound derivatives and related compounds. This data provides a basis for structure-activity relationship (SAR) studies and further optimization of lead compounds.

Table 1: Antimicrobial Activity of Aminobenzoic Acid-Derived Schiff Bases

| Compound ID | Test Organism | MIC (mg/mL) | Reference |

| S1 | Staphylococcus aureus | >12.5 | [1] |

| S2 | Staphylococcus aureus | >12.5 | [1] |

| S3 | Staphylococcus aureus | >12.5 | [1] |

| S4 | Staphylococcus aureus | >12.5 | [1] |

| S5 | Staphylococcus aureus | >12.5 | [1] |

| S6 | Staphylococcus aureus | >12.5 | [1] |

| S7 | Staphylococcus aureus | >25 | [1] |

| S8 | Staphylococcus aureus | >25 | [1] |

| S1 | Escherichia coli | 25 | [1] |

| S2 | Escherichia coli | 12.5 | [1] |

| S3 | Escherichia coli | 25 | [1] |

| S4 | Escherichia coli | 50 | [1] |

| S5 | Escherichia coli | 50 | [1] |

| S6 | Escherichia coli | 50 | [1] |

| S7 | Escherichia coli | 100 | [1] |

| S8 | Escherichia coli | >100 | [1] |

| S1 | Candida albicans | 25 | [1] |

| S2 | Candida albicans | 25 | [1] |

| S3 | Candida albicans | 25 | [1] |

| S4 | Candida albicans | 50 | [1] |

| S5 | Candida albicans | 50 | [1] |

| S6 | Candida albicans | 50 | [1] |

| S7 | Candida albicans | 100 | [1] |

| S8 | Candida albicans | >100 | [1] |

Note: The compounds listed are Schiff bases derived from 3-aminobenzoic acid.

Table 2: Anticancer Activity of 3-Acetamido-4-methylbenzoic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10a | - | >100 | [2] |

| 10b | - | 19.4 | [2] |

| 10c | - | 8.2 | [2] |

| 10d | - | 11.5 | [2] |

| 10e | - | 8.3 | [2] |

| 10f | - | 14.2 | [2] |

| 10g | - | 21.8 | [2] |

| 10h | - | 34.7 | [2] |

| 10i | - | 12.1 | [2] |

| 10j | - | 15.6 | [2] |

| 10k | - | 25.4 | [2] |

| 10l | - | 41.2 | [2] |

| 10m | - | 17.9 | [2] |

| 10n | - | 28.3 | [2] |

| 10o | - | 39.1 | [2] |

| 10p | - | 56.2 | [2] |

Note: The activity measured is PTP1B enzyme inhibition, a target relevant to cancer and diabetes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives

A general synthetic scheme for the preparation of Schiff base derivatives of this compound is presented below. Variations of this protocol can be used to synthesize other classes of derivatives such as hydrazones and amides.

Caption: General workflow for the synthesis of Schiff base derivatives.

Protocol:

-

Dissolve equimolar amounts of this compound and a substituted aldehyde in a suitable solvent such as ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration and wash with a cold solvent.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain the pure Schiff base derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microbe only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare various concentrations of the test compound in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.

Inhibition of NF-κB Signaling Pathway in Cancer

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Certain aminobenzoic acid derivatives have been shown to inhibit this pathway, leading to a reduction in tumor growth and metastasis.

References

3-Amino-4-methylbenzoic Acid: A Comprehensive Technical Guide for Pharmaceutical Intermediates

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylbenzoic acid, a key aromatic amine derivative, serves as a important building block in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Its unique molecular structure, featuring both an amino and a carboxylic acid functional group, provides a versatile platform for a wide range of chemical modifications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant role as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the targeted cancer therapy, Nilotinib (B1678881).

Chemical and Physical Properties

This compound is a crystalline powder, typically off-white to light yellow in color.[1] Its fundamental properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference(s) |

| CAS Number | 2458-12-0 | [2][3] |

| Molecular Formula | C₈H₉NO₂ | [2][4] |

| Molecular Weight | 151.16 g/mol | [2][3] |

| Appearance | White to off-white, pink to grayish crystalline powder | |

| Melting Point | 164-168 °C | [3] |

| Solubility | Sparingly soluble in water | [N/A] |

| Purity | Typically ≥99% |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound. The following table summarizes key spectroscopic data.

| Spectroscopy | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available for review. | [5][6] |

| ¹³C NMR | Spectra available for review. | [5] |

| IR | Spectra available, with characteristic peaks for amino and carboxylic acid groups. | [2][7] |

| Mass Spectrometry | Mass spectra (electron ionization) are available for review. | [4][8] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. A common and effective laboratory-scale method involves the reduction of 3-nitro-4-methylbenzoic acid.

Experimental Protocol: Reduction of 3-nitro-4-methylbenzoic acid

This protocol describes a typical reduction using iron powder in an acidic medium.

Materials:

-

3-nitro-4-methylbenzoic acid

-

Iron powder

-

Ammonium (B1175870) chloride

-

Concentrated hydrochloric acid

-

Water

-

Sodium carbonate

-

Activated carbon

-

Sulfuric acid

Procedure:

-

In a reaction flask equipped with a reflux condenser, thermometer, and stirrer, add 36.0 g (0.2 mol) of 3-methyl-4-nitrobenzoic acid and 300 mL of water. Stir the mixture.

-

To the stirred mixture, add 16.8 g (0.3 mol) of reduced iron powder, 3.0 g (0.056 mol) of ammonium chloride, and 2 mL of concentrated hydrochloric acid.

-

Heat the reaction mixture to 85 °C and maintain at reflux for 15 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 5 °C. Add sodium carbonate and activated carbon (1.5% of the starting material's weight each) for decolorization and stir for 30 minutes, adjusting the pH to alkaline.

-

Filter the iron sludge and wash it twice with a 5% sodium carbonate solution. Combine the filtrate and the washings.

-

To the combined pale yellow solution, add sulfuric acid to adjust the pH to acidic, which will precipitate the product.

-

Filter the off-white precipitate, wash the filter cake twice with water, and dry it in a vacuum oven at 70 °C.

Expected Yield and Purity:

-

Yield: 72.0% (molar)

-

Purity: 97.5% (by liquid chromatography)

-

Melting Range: 169-173 °C[9]

Application as a Pharmaceutical Intermediate: Synthesis of Nilotinib

This compound is a critical starting material for the synthesis of Nilotinib, a selective Bcr-Abl kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[10][11] The following workflow outlines a common synthetic route to Nilotinib starting from this compound.

Synthetic Workflow for Nilotinib

Caption: Synthetic pathway for Nilotinib starting from this compound.

Experimental Protocol: Synthesis of Nilotinib Intermediate

This protocol details the initial steps in the synthesis of Nilotinib, focusing on the conversion of this compound to a key amide intermediate.

Step 1: Preparation of 3-amino-4-methylbenzoyl chloride

-

Suspend 100 g (0.55 moles) of this compound in 1 L of chloroform in a reaction flask.

-

Add 131.5 g (1.10 moles) of thionyl chloride and 1 mL of dimethyl formamide.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Distill off the chloroform completely under vacuum. Add another 500 mL of chloroform and distill again under vacuum to remove any remaining thionyl chloride. The resulting residual 3-amino-4-methylbenzoyl chloride is used directly in the next step.[12]

Step 2: Preparation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride

-

Dissolve 110 g (0.45 moles) of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine in 1 L of chloroform.

-

Slowly add the 3-amino-4-methylbenzoyl chloride prepared in Step 1 to the solution at 10-15 °C over 60 minutes.

-

Allow the reaction mixture to warm to room temperature and maintain for 4 hours.

-

Filter the resulting solid, wash with chloroform, and dry.

Expected Yield and Purity:

-

Yield: 87%

-

Purity: 99% (by HPLC)[12]

Biological Activity and Signaling Pathways

Nilotinib, synthesized from this compound, is a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein is a hallmark of chronic myeloid leukemia (CML) and is responsible for the uncontrolled proliferation of leukemic cells.[13]

BCR-ABL Signaling Pathway

The Bcr-Abl fusion protein possesses constitutively active tyrosine kinase activity, leading to the activation of several downstream signaling pathways that promote cell proliferation and survival, and inhibit apoptosis.[14][15] Nilotinib effectively blocks the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and shutting down these downstream signals.[13]

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Nilotinib's high affinity and selectivity for the Bcr-Abl kinase make it a highly effective therapeutic agent for CML, including in patients who have developed resistance to other tyrosine kinase inhibitors like imatinib.[1][10]

Other Applications

Beyond its crucial role in the synthesis of Nilotinib, this compound is also utilized in other areas of chemical synthesis:

-

Dye Intermediates: It serves as a precursor in the manufacturing of various azo dyes.[16]

-

Agrochemicals: The compound has shown potential as an intermediate in the development of novel agrochemicals.

-

Other Pharmaceuticals: It is a versatile building block for a range of other potential therapeutic agents, including those with anti-inflammatory and analgesic properties.

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, most notably for its role in the synthesis of the anti-cancer drug Nilotinib. Its versatile chemical nature, coupled with well-established synthetic protocols, makes it a valuable resource for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working to develop the next generation of therapeutic agents.

References

- 1. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2458-12-0 | FA00117 [biosynth.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound(2458-12-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2458-12-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 10. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]

- 13. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Bot Verification [rasayanjournal.co.in]

The Pivotal Role of 3-Amino-4-methylbenzoic Acid and Its Isomers in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylbenzoic acid is a versatile aromatic compound that, along with its structural isomers, serves as a crucial building block in the synthesis of advanced agrochemicals. Its inherent chemical functionalities—an amino group and a carboxylic acid on a methylated benzene (B151609) ring—provide a reactive scaffold for constructing complex molecules with potent biological activities. This technical guide delves into the significant role of this compound and its key isomer, 2-amino-3-methylbenzoic acid, as intermediates in the production of high-value agrochemicals, with a primary focus on the synthesis of the insecticide Chlorantraniliprole (B1668704). Additionally, the potential herbicidal properties of aminobenzoic acid derivatives will be explored.

This compound as a Precursor in Insecticide Synthesis

While this compound itself is noted for its potential as an agrochemical intermediate, it is its isomer, 2-amino-3-methylbenzoic acid , that is a direct and critical precursor in the industrial synthesis of Chlorantraniliprole, a widely used insecticide. The synthetic pathway involves the transformation of 2-amino-3-methylbenzoic acid into the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid .

Synthesis of the Key Intermediate: 2-Amino-5-chloro-3-methylbenzoic acid

The chlorination of 2-amino-3-methylbenzoic acid is a pivotal step in the synthesis of Chlorantraniliprole. Various methods have been developed to achieve this transformation efficiently and with high yields.

Experimental Protocol: Chlorination of 2-amino-3-methylbenzoic acid

This protocol outlines a common method for the chlorination of 2-amino-3-methylbenzoic acid to yield 2-amino-5-chloro-3-methylbenzoic acid[1].

-

Materials:

-

2-amino-3-methylbenzoic acid

-

N,N-dimethylformamide (DMF)

-

Dichlorohydantoin

-

Benzoyl peroxide (catalyst)

-

Ice water

-

-

Procedure:

-

In a four-neck round-bottom flask, add 2-amino-3-methylbenzoic acid (e.g., 87.3g, 0.577mol), N,N-dimethylformamide (350ml), dichlorohydantoin (56.8g, 0.288mol), and a catalytic amount of benzoyl peroxide (0.87g).

-

Heat the reaction mixture to 100°C and maintain for 1 hour.

-

Monitor the reaction progress using liquid chromatography until the starting material is consumed (area normalization < 0.3%).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water (400ml) to precipitate the product.

-

Filter the white solid, wash with water (100ml), and dry to obtain 2-amino-5-chloro-3-methylbenzoic acid.

-

Quantitative Data for the Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

| Starting Material | Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | DMF | Benzoyl peroxide | 100 | 1 | 87.0 | 99.3 | [1] |

| 2-amino-3-methylbenzoic acid | Dichlorohydantoin | DMF | Benzoyl peroxide | 110 | 1 | 87.0 | 99.1 | [1] |

| 2-amino-3-methylbenzoic acid | N-chlorosuccinimide | DMF | - | Reflux | 3 | 83 | - | [2][3] |

| 2-amino-3-methylbenzoic acid | Chlorine gas | Dichloroethane | - | 50 | 3 | 98.1 | - | [2] |

Synthesis of Chlorantraniliprole from 2-amino-5-chloro-3-methylbenzoic acid

The synthesis of Chlorantraniliprole proceeds via the formation of a benzoxazinone (B8607429) intermediate, followed by ring-opening with methylamine (B109427).

Experimental Protocol: Synthesis of Chlorantraniliprole

This protocol describes the final steps in the synthesis of Chlorantraniliprole from its key intermediates[4][5][6].

-

Materials:

-

2-amino-5-chloro-3-methylbenzoic acid

-

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

Methanesulfonyl chloride

-

3-Picoline (or another suitable base)

-

Acetonitrile (or another suitable solvent)

-

Methylamine solution (40% aqueous)

-

-

Procedure:

-

Formation of the Benzoxazinone Intermediate:

-

In a reaction vessel, suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in acetonitrile.

-

Add 3-picoline to the mixture.

-

Cool the mixture to -5°C.

-

Slowly add methanesulfonyl chloride dropwise, maintaining the temperature between -5°C and 0°C.

-

Stir the mixture for 1 hour at 0-5°C, then for 3 hours at room temperature.

-

The benzoxazinone intermediate can be isolated by filtration.

-

-

Synthesis of Chlorantraniliprole:

-

To the benzoxazinone intermediate, add a 40% aqueous solution of methylamine dropwise.

-

The reaction is typically carried out overnight at room temperature.

-

The final product, Chlorantraniliprole, can be isolated by filtration and purified by recrystallization.

-

-

Quantitative Data for the Synthesis of Chlorantraniliprole

| Starting Materials | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 2-amino-5-chloro-N,3-dimethylbenzamide, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | Methanesulfonyl chloride, 3-picoline | Propionitrile | 97.0 | >95 | [6] |

| N-methyl-3-methyl-2-amino-5-chloro-benzamide, 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazole carboxylic acid | EDCI, HOBt | Dichloromethane | 91.5 | - | [7] |

Herbicidal Potential of this compound Derivatives

This compound has demonstrated partial herbicidal activity, positioning it as a valuable intermediate for the development of novel herbicides[8]. The mechanism of action for many herbicides derived from amino acids involves the inhibition of essential amino acid biosynthesis in plants[9].

Mechanism of Action: Amino Acid Synthesis Inhibition

Herbicides that inhibit amino acid synthesis target specific enzymes in the biochemical pathways responsible for producing essential amino acids. This disruption leads to a cessation of protein synthesis and, consequently, growth inhibition and plant death[9][10]. Two key enzyme targets are:

-

Acetolactate Synthase (ALS): Inhibition of this enzyme prevents the production of branched-chain amino acids (valine, leucine, and isoleucine)[9].

-

5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase: This enzyme is crucial for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[9].

While specific herbicides directly derived from this compound and their precise mechanisms are not extensively detailed in the available literature, it is plausible that its derivatives could be designed to target these or other enzymes in amino acid biosynthesis pathways.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: Synthesis of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid.

Caption: Two-step synthesis of Chlorantraniliprole from key intermediates.

Caption: General mechanism of action for amino acid synthesis inhibitor herbicides.

Conclusion

This compound and its isomers are compounds of significant interest in the agrochemical industry. While the isomer 2-amino-3-methylbenzoic acid is a well-established precursor in the synthesis of the potent insecticide Chlorantraniliprole, this compound itself shows promise as an intermediate for developing new herbicides. The synthetic pathways and mechanisms outlined in this guide provide a technical foundation for researchers and scientists working on the discovery and development of next-generation crop protection agents. Further research into the direct derivatization of this compound could unlock novel herbicides with unique modes of action, contributing to the ongoing need for effective and sustainable agricultural solutions.

References

- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. 2-Amino-5-chloro-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Amino-5-chloro-3-methylbenzoic acid | 20776-67-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents [patents.google.com]

- 6. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

- 7. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 10. youtube.com [youtube.com]

3-Amino-4-methylbenzoic Acid: A Linchpin in Modern Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylbenzoic acid, also known by its synonym 3-amino-p-toluic acid, is a bifunctional aromatic organic compound that has emerged as a critical building block in the landscape of modern organic synthesis and pharmaceutical development. Its strategic placement of an amino group and a carboxylic acid on a toluene (B28343) framework imparts a unique reactivity profile, making it a highly sought-after intermediate for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its pivotal role in the development of targeted cancer therapies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2458-12-0 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Melting Point | 164-168 °C | |

| Appearance | White to off-white crystalline powder | [2] |

| Beilstein Registry Number | 2082449 |

Discovery and History

While the initial discovery and first synthesis of this compound are not prominently documented in readily available contemporary literature, its history is intrinsically linked to the broader development of organic chemistry and the exploration of substituted benzoic acid derivatives. Historical chemical literature, such as the comprehensive "Beilstein's Handbook of Organic Chemistry," catalogs this compound under the registry number 2082449, suggesting its existence was known and characterized by the early 20th century. The systematic exploration of aminobenzoic acid isomers was a logical progression following the elucidation of the structure of benzene (B151609) and the development of electrophilic aromatic substitution reactions in the 19th century. Early synthetic methods for related compounds often involved the nitration of a corresponding toluic acid followed by reduction of the nitro group. The true prominence of this compound, however, has been realized more recently with its identification as a key precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).

Modern Synthetic Protocols

The contemporary synthesis of this compound is typically achieved through the reduction of a nitrated precursor. A general and widely employed synthetic workflow is outlined below.

Caption: General synthetic workflow for this compound.

A common starting material for the synthesis is p-toluic acid. The synthesis generally involves two key steps:

-

Nitration: p-Toluic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-methyl-3-nitrobenzoic acid.

-

Reduction: The nitro group of 4-methyl-3-nitrobenzoic acid is then reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst, or by using reducing agents like iron powder in the presence of an acid.[3]

Detailed Experimental Protocol: Reduction of 4-Methyl-3-nitrobenzoic acid

The following protocol is a representative example of the reduction step:

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Methanol

-

Palladium on activated charcoal (Pd/C) catalyst

-

Hydrogen gas

Procedure:

-

In a suitable pressure reactor, dissolve 4-methyl-3-nitrobenzoic acid in methanol.

-

Add a catalytic amount of palladium on activated charcoal to the solution.

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-60 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating for several hours, monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from an appropriate solvent system.

Role in Drug Development: The Nilotinib Story

The most significant application of this compound in modern medicine is its role as a crucial intermediate in the synthesis of Nilotinib .[4] Nilotinib is a highly potent and selective Bcr-Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[5]

The synthesis of Nilotinib involves the coupling of this compound with another key intermediate. The amino and carboxylic acid functionalities of this compound are sequentially reacted to build the final complex structure of the drug.

Caption: Simplified logical flow of Nilotinib synthesis from this compound.

Mechanism of Action of Nilotinib and the Bcr-Abl Signaling Pathway

Nilotinib functions by targeting the constitutively active Bcr-Abl tyrosine kinase, an oncoprotein that is the hallmark of CML.[6] By binding to the ATP-binding site of the kinase domain of Bcr-Abl, Nilotinib inhibits its activity, thereby blocking downstream signaling pathways that lead to uncontrolled cell proliferation and survival of cancer cells.[6][7]

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Other Applications and Future Directions

Beyond its celebrated role in the synthesis of Nilotinib, this compound and its derivatives are being explored for other potential applications:

-

Agrochemicals: Some studies have indicated that derivatives of this compound exhibit herbicidal or plant growth regulatory activities.

-

Other Pharmaceuticals: Its versatile structure makes it a valuable scaffold for the synthesis of a variety of other potential therapeutic agents. Research has explored its use in developing compounds with antitumor activity beyond Nilotinib.[4] One area of interest is the synthesis of novel aminotransferase inhibitors.[8]

-

Materials Science: As a substituted aromatic dicarboxylic acid precursor, it has potential applications in the synthesis of specialty polymers and other advanced materials.

The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and applications, further solidifying its importance in both academic and industrial research.

Conclusion

This compound has transitioned from a relatively obscure chemical entity to a cornerstone of modern pharmaceutical synthesis. Its journey highlights the dynamic nature of chemical research, where a compound's true value can be unlocked decades after its initial discovery. For researchers, scientists, and drug development professionals, a deep understanding of the synthesis, properties, and reactivity of this versatile intermediate is essential for driving innovation in the quest for new and improved therapeutics. The story of this compound and its role in the development of Nilotinib serves as a powerful testament to the impact of fundamental organic chemistry on human health.

References

- 1. This compound | C8H9NO2 | CID 75568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2458-12-0: this compound | CymitQuimica [cymitquimica.com]

- 3. 4-Amino-3-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. qingmupharm.com [qingmupharm.com]

- 6. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 7. ClinPGx [clinpgx.org]

- 8. This compound | 2458-12-0 | FA00117 [biosynth.com]

3-Amino-4-methylbenzoic Acid: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-methylbenzoic acid, a versatile bifunctional aromatic compound, serves as a pivotal building block in modern organic synthesis. Its unique structure, incorporating a carboxylic acid, an amino group, and a methyl group on a benzene (B151609) ring, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of pharmaceuticals, dyes, and other bioactive molecules. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key data for this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 2458-12-0 | [1] |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Appearance | White to light yellow or purple crystalline powder, crystals, or chunks. | [3] |

| Melting Point | 164-168 °C | [3] |

| Solubility | Very soluble in water; slightly soluble in DMSO and methanol. | [4] |

| pKa | 4.61 ± 0.10 | [4] |

Spectroscopic Data

The following tables provide a detailed analysis of the spectroscopic signature of this compound, which is crucial for reaction monitoring and product characterization.

¹H NMR (DMSO-d₆, 90 MHz) [5]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Not explicitly provided in search results | - | - | Aromatic Protons |

| Not explicitly provided in search results | - | - | NH₂ Protons |

| Not explicitly provided in search results | - | - | CH₃ Protons |

| Not explicitly provided in search results | - | - | COOH Proton |

¹³C NMR

Detailed peak list not available in search results.

FT-IR (KBr Pellet) [6]

| Wavenumber (cm⁻¹) | Description |

| 3300-2500 | O-H stretch (carboxylic acid) |

| 3400-3250 | N-H stretch (primary amine) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (alkane) |

| 1760-1690 | C=O stretch (carboxylic acid) |

| 1650-1580 | N-H bend (primary amine) |

| 1600-1400 | C-C stretch (in-ring aromatic) |

| 1335-1250 | C-N stretch (aromatic amine) |

| 1320-1000 | C-O stretch |

Mass Spectrometry (GC-MS) [6]

| m/z | Description |

| 151 | Molecular Ion [M]⁺ |

| 106 | [M-COOH]⁺ |

| 77 | Phenyl fragment |

Applications in Organic Synthesis

This compound is a valuable precursor for a range of important organic molecules due to the reactivity of its amino and carboxylic acid functional groups.

Pharmaceutical Synthesis: The Case of Nilotinib

A prominent application of this compound is in the synthesis of the tyrosine kinase inhibitor Nilotinib, a targeted therapy for chronic myeloid leukemia (CML).[7] The synthesis involves the coupling of the acid chloride derivative of this compound with a substituted aniline.

Experimental Protocol: Synthesis of Nilotinib Intermediate [2]

-

Acid Chloride Formation: To a suspension of this compound (100 g, 0.55 moles) in chloroform (B151607) (1 L), add thionyl chloride (131.5 g, 1.10 moles) and dimethylformamide (1 ml).

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Distill off the chloroform completely under vacuum.

-

Add another 500 ml of chloroform and distill under vacuum to remove residual thionyl chloride. The resulting 3-amino-4-methylbenzoyl chloride is used in the subsequent step.

This intermediate is then reacted with 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline to form an amide bond, a key step in the total synthesis of Nilotinib.

Azo Dye Synthesis

The amino group of this compound can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. The presence of the carboxylic acid group can enhance the water solubility of the resulting dyes.[6]

Experimental Protocol: Synthesis of an Azo Dye [6]

-

Diazotization: Dissolve this compound (0.5 g, 0.003 mol) in 6 ml of acetic acid, then add 2 ml of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C and slowly add a solution of sodium nitrite (B80452) (0.45 g, 0.003 mol) in water with stirring.

-

Stir the reaction mixture for 2 hours at 0-5 °C.

-

Coupling: Prepare a solution of a suitable coupling agent (e.g., a phenol (B47542) or naphthol derivative).

-

Slowly add the cold diazonium salt solution to the coupling agent solution while maintaining the temperature at 0-5 °C and keeping the pH at 6 by adding a chilled aqueous solution of sodium carbonate.

-

The azo dye will precipitate out of the solution and can be collected by filtration.

Synthesis of Bioactive Heterocycles

This compound is a valuable precursor for the synthesis of various heterocyclic scaffolds, such as benzimidazoles and quinazolinones, which are prevalent in many biologically active compounds.

Benzimidazole Synthesis: Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While a direct protocol starting from this compound was not found, a general method involves the Phillips-Ladenburg reaction, where an o-phenylenediamine is condensed with a carboxylic acid under acidic conditions.[8]

Quinazolinone Synthesis: Quinazolinones can be prepared from anthranilic acid derivatives. Although a specific protocol starting from this compound was not detailed in the search results, a general synthetic approach involves the reaction of an anthranilic acid with an amine and a one-carbon source, or with an amide.[5]

Signaling Pathways and Mechanism of Action

Derivatives of this compound, particularly Nilotinib, have been extensively studied for their biological activity. Understanding the signaling pathways they modulate is crucial for drug development.

BCR-ABL Signaling Pathway

Nilotinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia.[9] It binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates. This blocks the pro-proliferative and anti-apoptotic signaling cascades driven by the constitutively active BCR-ABL oncoprotein.

Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

JAK-STAT Signaling Pathway

Studies have shown that Nilotinib treatment can lead to the deregulation of genes involved in the JAK-STAT signaling pathway in CML cells. This pathway is crucial for cytokine signaling and is often dysregulated in cancer. Nilotinib has been observed to down-regulate key components of this pathway, such as JAK2, which can contribute to its anti-leukemic effects.

Caption: Overview of the JAK-STAT signaling pathway and its modulation by Nilotinib.

Experimental Workflow Overview

The utilization of this compound in a synthetic campaign typically follows a structured workflow, from initial reaction setup to final product analysis.

Caption: A general experimental workflow for syntheses using this compound.